Spermidine phosphate hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23273-82-7 |

|---|---|

Molecular Formula |

C7H34N3O10P |

Molecular Weight |

351.33 g/mol |

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |

InChI |

InChI=1S/C7H19N3.H3O4P.6H2O/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4;;;;;;/h10H,1-9H2;(H3,1,2,3,4);6*1H2 |

InChI Key |

NWDKSJXQENDBJY-UHFFFAOYSA-N |

SMILES |

C(CCNCCCN)CN.C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

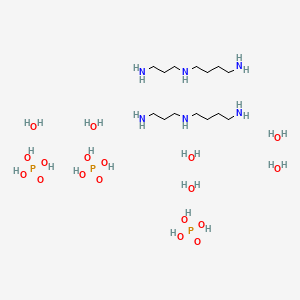

Spermidine phosphate hexahydrate chemical structure and properties

Structural Biology Applications, Physicochemical Properties, and Autophagic Mechanisms

Executive Summary

Spermidine Phosphate Hexahydrate (Spd-PO₄-6H₂O) represents a specialized salt form of the biogenic polyamine spermidine.[1] While the hydrochloride salt (3HCl) is the standard for general cell culture, the phosphate hexahydrate variant is the reagent of choice for structural biology —specifically X-ray crystallography of nucleic acids—and sensitive in vitro transcription assays. This preference arises from the phosphate counter-ion’s ability to mimic the physiological nucleic acid backbone environment and the hexahydrate lattice’s capacity to stabilize complex hydrogen-bonding networks.

This guide details the chemical architecture, validated analytical workflows (HPLC-Fluorescence), and mechanistic protocols for utilizing this compound in autophagy induction and RNA stabilization.

Part 1: Chemical Identity & Structural Analysis

Unlike the free base (a caustic liquid) or the trihydrochloride (highly acidic in solution), this compound exists as a stable, crystalline lattice. Its stoichiometry is critical for precise molarity calculations in crystallographic screens.

Table 1: Chemical Specification Data

| Property | Specification |

| Systematic Name | N-(3-Aminopropyl)-1,4-butanediamine phosphate hexahydrate |

| CAS Number | 23273-82-7 (Specific to Hexahydrate form) |

| Linear Formula | [NH₂(CH₂)₃NH(CH₂)₄NH₂]₂[1][2] · 3H₃PO₄ · 6H₂O |

| Stoichiometry | 2 Spermidine : 3 Phosphate : 6 Water |

| Molecular Weight | 692.57 g/mol (Total Lattice Weight) |

| Appearance | White to off-white crystalline powder |

| Solubility | Water: ≥ 50 mg/mL (Clear, colorless) |

| pKa Values | 8.3, 9.8, 10.9 (Polyamine nitrogens) |

The "Hexahydrate" Advantage in Crystallography

In X-ray crystallography of tRNA and ribozymes, the disorder of solvent molecules often limits resolution. This compound is preferred because the six water molecules in the crystal lattice are "ordered waters." When dissolved and re-crystallized with RNA, these water molecules facilitate the bridging of the polyamine cation to the phosphate backbone of the RNA, stabilizing the tertiary structure more effectively than the anhydrous HCl form.

Part 2: Biological Mechanism & Pharmacodynamics

Spermidine functions as a caloric restriction mimetic (CRM), inducing autophagy through pathways distinct from starvation.

1. Autophagy Induction Pathway

Spermidine induces autophagy primarily by inhibiting EP300 (an acetyltransferase), which leads to the deacetylation of autophagy-essential proteins (like ATG5, ATG7, and LC3). It also inhibits the mTORC1 pathway, a master regulator of cell growth, thereby relieving the brake on autophagy.

2. eIF5A Hypusination

Spermidine is the obligate substrate for the post-translational modification of the translation factor eIF5A. The enzyme deoxyhypusine synthase transfers the aminobutyl moiety of spermidine to a specific lysine residue on eIF5A, forming "hypusine." This modification is essential for the translation of polyproline-rich motifs found in mitochondrial proteins.

Figure 1: Spermidine Signaling & Metabolic Pathway [3]

Caption: Spermidine biosynthesis and dual-mechanism regulation of autophagy via EP300/mTORC1 inhibition and eIF5A activation.

Part 3: Analytical Methodologies

Spermidine lacks a chromophore, making standard UV-Vis detection impossible. Analysis requires derivatization.[4][5] The Dansyl Chloride method is the industry standard for stability indicating assays, while OPA (o-Phthalaldehyde) is used for high-throughput automated analysis.

Validated Protocol: HPLC with Dansyl Derivatization

Objective: Quantify Spermidine content in biological buffers or cell lysates.

-

Sample Preparation:

-

Mix 100 µL of sample (aqueous) with 100 µL of saturated Sodium Carbonate (Na₂CO₃).

-

Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone).

-

Incubation: Vortex and incubate at 60°C for 20 minutes (protected from light).

-

Termination: Add 50 µL of Proline (100 mg/mL) to scavenge excess reagent. Incubate 10 mins.

-

Extraction: Add 500 µL Toluene, vortex, centrifuge. Collect organic phase, evaporate to dryness, reconstitute in Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient: 0-2 min (40% B), 2-20 min (Linear to 100% B).

-

Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).

-

Figure 2: Analytical Workflow

Caption: Workflow for pre-column derivatization of Spermidine for fluorescence detection.

Part 4: Experimental Protocols

Protocol A: RNA Co-Crystallization Buffer (Structural Biology)

Rationale: This protocol utilizes the specific stoichiometry of the hexahydrate salt to stabilize tRNA tertiary folds.

-

Stock Preparation (100 mM):

-

Weigh 69.3 mg of this compound.

-

Dissolve in 1.0 mL of nuclease-free water.

-

Note: Do not adjust pH yet. The natural buffering capacity of the phosphate is often desired. If pH adjustment is strictly required by the screen, use dilute HCl, but be aware this alters the salt species.

-

Filter sterilize (0.22 µm). Store at -20°C.

-

-

Crystallization Drop Assembly:

-

Mix RNA stock (5 mg/mL) with Crystallization Buffer containing 1–5 mM Spermidine Phosphate.

-

Critical: Add Spermidine last to the mixture to prevent immediate precipitation of the RNA before the drop is sealed.

-

Equilibrate via hanging drop vapor diffusion against 30% MPD (2-Methyl-2,4-pentanediol).

-

Protocol B: Autophagy Induction in Mammalian Cells (HeLa/HEK293)

Rationale: Demonstrates the bioactivity of the compound in a cellular context.

-

Seeding: Plate cells at 2 x 10⁵ cells/well in 6-well plates. Allow 24h adhesion.

-

Treatment:

-

Prepare fresh culture medium.

-

Add this compound stock to a final concentration of 100 µM .

-

Control: Vehicle (Water) and Positive Control (Rapamycin 500 nM).

-

-

Incubation: Incubate for 4 to 24 hours depending on flux kinetics.

-

Lysis: Wash with PBS. Lyse in RIPA buffer containing protease inhibitors.

-

Readout: Western Blot for LC3-II/LC3-I ratio and p62 degradation.

References

-

Madeo, F., et al. (2018).[6] "Spermidine in health and disease."[1][6][7][8] Science.

-

Eisenberg, T., et al. (2009). "Induction of autophagy by spermidine promotes longevity."[6][9][10] Nature Cell Biology.

-

Holley, R. W., et al. (1965). "Structure of a Ribonucleic Acid."[11] Science (Seminal work on tRNA structure using polyamine stabilization).

-

Pegg, A. E. (2016).[6] "Functions of Polyamines in Mammals." Journal of Biological Chemistry.

-

Sigma-Aldrich. "Spermidine phosphate salt hexahydrate Product Specification."

Sources

- 1. CAS 23273-82-7: this compound [cymitquimica.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. researchgate.net [researchgate.net]

- 6. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Spermidine CAS#: 124-20-9 [m.chemicalbook.com]

- 9. Spermidine - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of spermidine-induced autophagy and geroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soaking hexammine cations into RNA crystals to obtain derivatives for phasing diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Spermidine in Polyamine Metabolism: A Technical Guide for Researchers

Abstract

Spermidine, a ubiquitous polyamine, is fundamental to a multitude of cellular processes, from gene regulation and cell proliferation to the intricate mechanisms of aging and longevity. This technical guide provides an in-depth exploration of the biological role of spermidine within the broader context of polyamine metabolism. We will dissect the enzymatic pathways governing its synthesis and degradation, elucidate its molecular mechanisms of action with a particular focus on autophagy induction, and provide validated experimental protocols for its quantification and study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and functional potential of spermidine.

Introduction: The Significance of Polyamines and Spermidine

Polyamines, including spermidine, spermine, and their precursor putrescine, are aliphatic polycations essential for normal cellular function.[1][2] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their structure and function.[3][4] Spermidine, in particular, has garnered significant scientific interest for its profound effects on cellular homeostasis and its potential as an anti-aging therapeutic.[5][6] Its levels are known to decline with age, and supplementation has been shown to extend lifespan in various model organisms.[6][7]

This guide will specifically address the role of Spermidine Phosphate Hexahydrate , a stable and soluble form of spermidine commonly utilized in research settings.[8][9] Its use in cell culture and other experimental systems allows for precise and reproducible investigations into the multifaceted activities of spermidine.[8][10]

The Core of Polyamine Metabolism: Spermidine Synthesis and Catabolism

The intracellular concentration of spermidine is tightly regulated through a delicate balance of biosynthesis, catabolism, and transport. Understanding these pathways is critical for manipulating and studying its biological effects.

Biosynthesis of Spermidine

Spermidine synthesis begins with the amino acid ornithine, which is decarboxylated to form putrescine. Spermidine synthase then catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine.[11][12] Spermidine itself serves as the precursor for the synthesis of spermine, a larger polyamine, through the action of spermine synthase.[12][13]

Diagram: Spermidine Biosynthesis Pathway

Caption: The enzymatic pathway for the synthesis of spermidine and spermine.

Catabolism and Retroconversion of Spermidine

The degradation of spermidine is a critical regulatory mechanism. The primary catabolic pathway involves acetylation by spermidine/spermine N1-acetyltransferase (SAT1), a rate-limiting enzyme.[2][14] The acetylated spermidine is then oxidized by polyamine oxidase (PAOX).[2] This retroconversion pathway can regenerate putrescine from spermidine, allowing for a dynamic regulation of polyamine pools.[2]

Diagram: Spermidine Catabolism Pathway

Caption: The primary catabolic pathway for the degradation of spermidine.

Molecular Mechanisms of Spermidine Action

Spermidine exerts its diverse biological effects through multiple molecular mechanisms. One of the most extensively studied is its ability to induce autophagy.

Spermidine as a Potent Inducer of Autophagy

Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates, a process crucial for maintaining cellular homeostasis and promoting longevity.[15][16] Spermidine is a well-established and potent inducer of autophagy across various species, including yeast, flies, worms, and mammals.[5][6][17]

The primary mechanism by which spermidine induces autophagy is through the inhibition of acetyltransferases, particularly EP300.[6] This leads to the hypoacetylation of various autophagy-related proteins, which in turn activates the autophagic flux.[11] Spermidine-induced autophagy has been shown to be largely independent of the mTOR signaling pathway, a canonical regulator of autophagy.[17][18]

Diagram: Spermidine-Induced Autophagy Signaling

Caption: Spermidine induces autophagy by inhibiting EP300-mediated acetylation.

Other Key Biological Roles of Spermidine

Beyond autophagy, spermidine is involved in a wide array of cellular functions:

-

Cell Growth and Proliferation: Polyamines are essential for cell division and growth.[1][15]

-

DNA and RNA Stabilization: Its cationic nature allows spermidine to bind to and stabilize nucleic acids.[6][19]

-

Anti-inflammatory and Antioxidant Properties: Spermidine exhibits protective effects against oxidative stress and inflammation.[6][19]

-

Regulation of Ion Channels: It can modulate the activity of various ion channels, impacting cellular excitability and signaling.[11]

-

Neuroprotection: Spermidine has shown promise in protecting against neurodegeneration.[6][20]

-

Cardioprotection: It has been demonstrated to have beneficial effects on cardiovascular health.[7][21]

Experimental Methodologies for Spermidine Research

Accurate quantification and analysis of spermidine are paramount for research in this field. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[22][23][24]

Quantification of Spermidine by HPLC

This protocol outlines a common method for the derivatization and quantification of spermidine from biological samples.

Materials:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/mL in water)

-

Toluene

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heptanesulfonate

-

This compound standard

-

Reversed-phase C18 column

-

HPLC system with a fluorescence detector

Protocol:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to remove excess dansyl chloride and vortex.

-

Incubate for 30 minutes at 60°C.

-

Add 500 µL of toluene and vortex vigorously for 30 seconds.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper toluene phase containing the dansylated polyamines.

-

Evaporate the toluene to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample onto the C18 column.

-

Perform a gradient elution using a mobile phase consisting of acetonitrile and water with an ion-pairing agent like heptanesulfonate.[24]

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 510 nm.

-

Quantify spermidine by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

Table 1: HPLC Gradient Elution Program Example

| Time (min) | % Acetonitrile | % Water with Heptanesulfonate |

| 0 | 50 | 50 |

| 15 | 90 | 10 |

| 20 | 90 | 10 |

| 21 | 50 | 50 |

| 30 | 50 | 50 |

Investigating Spermidine-Induced Autophagy

A common workflow to assess the effect of spermidine on autophagy in cell culture is outlined below.

Diagram: Experimental Workflow for Autophagy Analysis

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. spermine and spermidine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of spermidine polyamine on metabolism and longevity | Research, Society and Development [rsdjournal.org]

- 4. PathWhiz [smpdb.ca]

- 5. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

- 6. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifespan.io [lifespan.io]

- 8. This compound | 23273-82-7 | Benchchem [benchchem.com]

- 9. CAS 23273-82-7: this compound [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Spermidine - Wikipedia [en.wikipedia.org]

- 12. Spermidine and Spermine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

- 15. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 16. valhallavitality.com [valhallavitality.com]

- 17. rupress.org [rupress.org]

- 18. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trumelabs.com [trumelabs.com]

- 20. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice | Aging [aging-us.com]

- 21. ahajournals.org [ahajournals.org]

- 22. mdpi.com [mdpi.com]

- 23. galab.com [galab.com]

- 24. scholars.unh.edu [scholars.unh.edu]

Spermidine phosphate hexahydrate CAS number and safety data sheet

CAS Numbers: 23273-82-7 | 49721-50-8 Document Type: Technical Application Guide Version: 2.1 (Scientific Reference)

Part 1: Executive Summary & Chemical Identity

Spermidine phosphate hexahydrate is a specialized salt form of the polyamine spermidine , a critical modulator of cellular homeostasis. Unlike the free base (which is caustic and air-sensitive) or the trihydrochloride salt (common in molecular biology), the phosphate hexahydrate complex offers distinct solubility and buffering characteristics suitable for specific cell culture and enzymatic assays.

This compound acts as a caloric restriction mimetic (CRM) , primarily by inducing autophagy via the inhibition of EP300 (p300) acetyltransferase. Its phosphate counter-ions also make it highly relevant in studies involving nucleic acid stabilization and polymerase chain reactions where chloride ions might be inhibitory.

Chemical Specifications

| Parameter | Technical Specification |

| Primary CAS Number | 23273-82-7 (Sigma/SLI Reference) |

| Secondary CAS Number | 49721-50-8 (Chem-Impex/Wako Reference) |

| IUPAC Name | N-(3-Aminopropyl)butane-1,4-diamine phosphate hexahydrate |

| Linear Formula | |

| Molecular Weight | 692.57 g/mol (Full Complex) or 346.28 g/mol (Normalized Unit)* |

| Appearance | White to off-white crystalline powder |

| Solubility | Water (50–100 mg/mL); Insoluble in ethanol/ether |

| pKa Values | ~8.3, 9.8, 10.9 (Amines) |

*Critical Formulation Note: Vendors report Molecular Weight (MW) differently based on stoichiometry.

-

MW ~692.6 g/mol : Refers to the full dimeric complex (2 Spermidine : 3 Phosphate : 6 Water).

-

MW ~346.3 g/mol : Refers to the monomeric equivalent.

-

Action: Always verify the MW on your specific vial before calculating molarity to avoid a 2-fold dosing error .*

Part 2: Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

This compound is classified as a bioactive amine salt. While less volatile and caustic than spermidine free base, it is a potent irritant.

GHS Hazard Classification

| Code | Hazard Statement | Mechanism of Action |

| H315 | Causes skin irritation | Basic amines react with skin lipids/proteins. |

| H319 | Causes serious eye irritation | High ionic strength and pH variance damage mucous membranes. |

| H335 | May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract. |

Handling & Emergency Protocols

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 (US) or P1 (EU) dust mask required when weighing powder.

-

Ocular: Chemical safety goggles (face shield recommended if handling large quantities).

-

Dermal: Nitrile gloves (min 0.11mm thickness).

-

-

First Aid Measures:

Storage & Stability[7]

-

Temperature: Store at -20°C . (Can be shipped at RT, but long-term storage must be frozen).

-

Hygroscopy: The hexahydrate form is stable but can lose water of hydration if desiccated aggressively or absorb moisture in high humidity. Keep container tightly closed.

-

Oxidation: Aqueous solutions are prone to oxidation. Always prepare fresh or store aliquots at -80°C.

Part 3: Mechanism of Action & Visualization

Spermidine functions as a "molecular zipper" for nucleic acids and a metabolic signal for cell survival.

The Autophagy Induction Pathway

Spermidine inhibits the acetyltransferase E1A-associated protein p300 (EP300). This inhibition leads to the deacetylation of autophagy-related proteins (Atg5, Atg7, LC3), promoting the formation of the autophagosome.

Polyamine Biosynthesis Context

Understanding the endogenous synthesis is crucial when using exogenous spermidine, as feedback loops can downregulate ornithine decarboxylase (ODC1).

Figure 1: The Polyamine Biosynthetic Pathway. Exogenous Spermidine (Blue) exerts feedback inhibition on ODC1 (Red), suppressing endogenous production.

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a sterile, stable stock for cell culture use.

Materials:

-

This compound (Check MW: assume 692.57 g/mol for this calculation).[2][3][4]

-

Nuclease-free water (pH 7.0).

-

0.22 µm PES syringe filter.

Steps:

-

Calculation: To prepare 10 mL of 100 mM solution:

-

Dissolution: Weigh the powder into a 15 mL conical tube. Add 8 mL of water. Vortex until completely dissolved (solution should be clear and colorless).

-

Volume Adjustment: Bring total volume to 10 mL with water.

-

Sterilization: Pass through a 0.22 µm PES filter into a sterile tube. Do NOT autoclave , as heat causes degradation.

-

Storage: Aliquot into 500 µL volumes in cryovials. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Protocol B: Autophagy Induction in HeLa Cells

Objective: Induce autophagy and validate via LC3-II immunoblotting.

-

Seeding: Seed HeLa cells at

cells/well in a 6-well plate. Incubate overnight. -

Treatment:

-

Dilute 100 mM stock to working concentration (typically 100 µM ) in fresh DMEM.

-

Control: Vehicle (water) only.

-

Positive Control: Rapamycin (100 nM).

-

-

Incubation: Treat cells for 4 to 24 hours .

-

Harvest: Lyse cells in RIPA buffer containing protease inhibitors.

-

Analysis: Perform Western Blot for LC3B. An increase in the LC3-II/LC3-I ratio indicates autophagic flux.

Part 5: Workflow Visualization

Figure 2: Critical Workflow for Stock Preparation. Note the verification of Molecular Weight to prevent dosing errors.

References

-

Sigma-Aldrich. (2024). Spermidine phosphate salt hexahydrate Safety Data Sheet (SDS).[3][5] Retrieved from

-

Madeo, F., Eisenberg, T., et al. (2018). Spermidine in health and disease.[2][6][7] Science, 359(6374). Retrieved from

-

PubChem. (2024). Spermidine Phosphate Compound Summary. National Library of Medicine. Retrieved from

-

Eisenberg, T., et al. (2009). Induction of autophagy by spermidine promotes longevity.[7] Nature Cell Biology, 11, 1305–1314. Retrieved from

-

Chem-Impex International. (2024). This compound Product Data.[8][2][1][3][4][5][6] Retrieved from [2]

Sources

- 1. slitech-amines.com [slitech-amines.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 49721-50-8・this compound・196-07891[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. SPERMIDINE PHOSPHATE SALT HEXAHYDRATE | 23273-82-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. westliberty.edu [westliberty.edu]

- 7. Spermidine - Wikipedia [en.wikipedia.org]

- 8. slitech-amines.com [slitech-amines.com]

An In-depth Technical Guide to the Mechanism of Action of Spermidine Phosphate Hexahydrate in Autophagy

Introduction

Spermidine, a naturally occurring polyamine, has garnered significant attention within the scientific community for its remarkable ability to induce autophagy, a fundamental cellular recycling process.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms through which spermidine, in its stable phosphate hexahydrate form, initiates and modulates autophagy. For researchers, scientists, and drug development professionals, understanding these intricate pathways is paramount for harnessing the therapeutic potential of spermidine in aging and age-related diseases.[3][4]

Autophagy is a highly conserved catabolic process essential for maintaining cellular homeostasis.[2] It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within double-membraned vesicles known as autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. Spermidine has been shown to extend lifespan and healthspan in various model organisms, a phenomenon largely attributed to its potent autophagy-inducing properties.[2][5][6]

This guide will delve into the core mechanisms of spermidine's action, focusing on its role as an inhibitor of the acetyltransferase EP300 and its influence on the pivotal mTOR and AMPK signaling pathways. Furthermore, we will provide detailed experimental protocols for the validation and quantification of spermidine-induced autophagy, equipping researchers with the practical knowledge to investigate this fascinating molecule.

Core Mechanism: Inhibition of Acetyltransferase EP300

A primary mechanism by which spermidine induces autophagy is through the inhibition of the lysine acetyltransferase EP300 (also known as p300).[7][8][9] EP300 is a crucial negative regulator of autophagy, acting through the acetylation of several core autophagy proteins.[2][10]

Spermidine acts as a competitive inhibitor of EP300's acetyltransferase activity.[11] By doing so, it leads to the hypoacetylation of various cytoplasmic proteins, including key components of the autophagy machinery such as ATG5, ATG7, ATG12, and LC3.[10] This reduction in acetylation is a critical trigger for the initiation of autophagosome formation.[10]

The inhibitory effect of spermidine on EP300 has been demonstrated in cell-free systems, where spermidine was shown to directly impede the ability of recombinant human EP300 to acetylate its substrates.[7][10] This finding underscores a direct and specific interaction between spermidine and a key enzymatic regulator of autophagy.

Signaling Pathway of Spermidine-Induced Autophagy via EP300 Inhibition

Caption: Spermidine inhibits EP300, leading to hypoacetylation and activation of autophagy proteins.

Modulation of Key Signaling Pathways

Beyond its direct impact on protein acetylation, spermidine also modulates central signaling pathways that govern cellular metabolism and growth, thereby influencing autophagy.

The mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth and metabolism.[5] Under nutrient-rich conditions, mTOR is active and suppresses autophagy.[5] Some studies suggest that spermidine can induce autophagy independently of mTOR inhibition.[6][12] For instance, research has shown that spermidine treatment did not alter the phosphorylation status of mTOR or its downstream substrate, the ribosomal protein S6 kinase.[6][12] However, other evidence indicates that spermidine treatment can lead to the inhibition of the mTORC1 pathway, contributing to autophagy induction.[1][7] This suggests that the effect of spermidine on mTOR may be context-dependent, varying with cell type and experimental conditions.

The AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[13] AMPK activation is a potent trigger for autophagy.[13] Spermidine has been shown to activate AMPK, which in turn can induce autophagy.[13][14] In some contexts, this activation is dependent on mitochondrial reactive oxygen species (mtROS).[15][16] The activation of AMPK by spermidine can also contribute to the inhibition of mTOR, creating a synergistic effect that robustly promotes autophagy.[17]

Integrated Signaling Network

Caption: Spermidine induces autophagy via AMPK activation, mTORC1 inhibition, and EP300 inhibition.

Experimental Validation of Spermidine-Induced Autophagy

To rigorously assess the pro-autophagic effects of spermidine, a combination of established assays is recommended.[18]

Monitoring Autophagic Flux

It is crucial to measure autophagic flux, which represents the entire process of autophagy, from autophagosome formation to lysosomal degradation. A mere increase in autophagosome numbers can indicate either autophagy induction or a blockage in lysosomal fusion and degradation.

Key techniques for monitoring autophagic flux include:

-

LC3-II Turnover Assay: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein of autophagy.[19] Its cytosolic form, LC3-I, is lipidated to form LC3-II, which is recruited to the autophagosomal membrane.[19] The amount of LC3-II correlates with the number of autophagosomes.[18] By comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), autophagic flux can be determined.[20]

-

p62/SQSTM1 Degradation Assay: The protein p62, or sequestosome 1 (SQSTM1), is a receptor for ubiquitinated cargo destined for autophagic degradation.[21][22] p62 itself is degraded within the autolysosome.[21] Therefore, a decrease in p62 levels is indicative of increased autophagic flux.[22]

-

Tandem Fluorescent LC3 (mRFP-GFP-LC3): This powerful technique utilizes a fusion protein of LC3 with a pH-sensitive GFP and a pH-stable mRFP.[23] In neutral pH autophagosomes, both fluorophores are active, producing a yellow signal.[23] Upon fusion with the acidic lysosome, the GFP signal is quenched, leaving only the red mRFP signal.[23] This allows for the visualization and quantification of both autophagosomes and autolysosomes, providing a robust measure of autophagic flux.[20]

Visualizing Autophagosomes

-

Fluorescence Microscopy of LC3 Puncta: Cells expressing GFP-LC3 or stained with an anti-LC3 antibody can be visualized by fluorescence microscopy.[18] The formation of distinct puncta (dots) represents the localization of LC3-II to autophagosomes.[18]

-

Transmission Electron Microscopy (TEM): TEM is the gold standard for visualizing the ultrastructure of autophagosomes and autolysosomes. It allows for the direct observation of the double-membraned autophagosomes engulfing cytoplasmic cargo.

Detailed Protocols

Protocol 1: LC3-II Turnover Assay by Western Blot

This protocol assesses autophagic flux by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.

Materials:

-

Cell culture reagents

-

Spermidine phosphate hexahydrate

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% recommended for better separation of LC3-I and LC3-II)[24]

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with spermidine at the desired concentration and for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of wells. Include vehicle-treated and inhibitor-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.[25] Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature.[25] Incubate with the primary anti-LC3 antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in spermidine-treated cells, which is further enhanced in the presence of the lysosomal inhibitor, indicates an induction of autophagic flux.

Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot

This protocol measures the degradation of p62 as an indicator of autophagic flux.

Materials:

-

Same as for the LC3-II Turnover Assay, but with a primary antibody against p62/SQSTM1.

Procedure:

-

Follow steps 1-5 of the LC3-II Turnover Assay protocol.

-

Immunoblotting: Incubate the membrane with a primary antibody against p62/SQSTM1.

-

Detection and Analysis: Visualize and quantify the p62 bands. A decrease in p62 levels in spermidine-treated cells is indicative of increased autophagic flux.

Experimental Workflow for Autophagy Assessment

Caption: A typical workflow for assessing spermidine-induced autophagy in cultured cells.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of spermidine on autophagy markers from published studies.

| Cell Type/Organism | Spermidine Concentration | Treatment Duration | Marker | Fold Change vs. Control | Reference |

| Mouse Ovaries | 3 mmol·L−1 (in drinking water) | 4 weeks | Beclin 1 (protein) | ~1.93-fold increase | [26][27] |

| Mouse Ovaries | 3 mmol·L−1 (in drinking water) | 4 weeks | LC3-II/I ratio (protein) | ~1.83-fold increase | [26][27] |

| Mouse Ovaries | 3 mmol·L−1 (in drinking water) | 4 weeks | p62 (protein) | ~0.53-fold decrease | [26][27] |

| Goose Granulosa Cells | 10 µM | 24 hours | LC3-II/I ratio (protein) | Significant increase | [28] |

| Goose Granulosa Cells | 10 µM | 24 hours | p62 (protein) | Significant decrease | [28] |

Conclusion

This compound is a potent and multifaceted inducer of autophagy. Its primary mechanism of action involves the direct inhibition of the acetyltransferase EP300, leading to the deacetylation and activation of core autophagy proteins. Concurrently, spermidine modulates key signaling pathways, including the activation of AMPK and, in some contexts, the inhibition of mTORC1, to further promote autophagic flux. The experimental protocols and validation methods outlined in this guide provide a robust framework for researchers to investigate and quantify the pro-autophagic effects of spermidine. A thorough understanding of these molecular mechanisms is essential for the continued development of spermidine as a promising therapeutic agent for promoting cellular health and longevity.

References

- Autophagy mediates pharmacological lifespan extension by spermidine and resver

- Methods for the Detection of Autophagy in Mammalian Cells - PMC. NIH.

- Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome | Journal of Cell Biology | Rockefeller University Press. Rockefeller University Press.

- Mechanism of spermidine-induced autophagy. Abbreviations: FOXO:... - ResearchGate.

- The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC. NIH.

- Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC - NIH. NIH.

- Spermidine may decrease ER stress in pancreatic beta cells and may reduce apoptosis via activating AMPK dependent autophagy pathway | Request PDF - ResearchGate.

- Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne. Bio-Techne.

- Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed. NIH.

- Spermidine competitively inhibits EP300 acetyltransferase activity in a... - ResearchGate.

- Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregul

- Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - Research With Rutgers. Rutgers University.

- Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - UPDF AI. UPDF.

- A Deep Dive on Autophagy & Spermidine - Rescence. Rescence.

- Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling p

- Assays to Monitor Autophagy Progression in Cell Cultures - MDPI. MDPI.

- Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - ResearchGate.

- Monitoring autophagic degrad

- Application Notes and Protocols for Western Blot Analysis of LC3-II Following Z-FY-CHO Tre

- [PDF] Mechanisms of spermidine-induced autophagy and geroprotection.. Semantic Scholar.

- Untangling Autophagy Measurements: All Fluxed Up - American Heart Associ

- Western Blot protocol specific for LC3 Antibody (NB100-2331) - Novus Biologicals. Novus Biologicals.

- Autophagy (LC3) | MBL Life Sience -GLOBAL-. MBL.

- Chapter 12 Monitoring Autophagic Degradation of p62/SQSTM1 | Request PDF.

- Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans?. Taylor & Francis Online.

- (PDF) Mechanisms of spermidine-induced autophagy and geroprotection. (2022) | Sebastian J.

- Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins - MDPI. MDPI.

- Effects of exogenous spermidine on autophagy and antioxidant capacity in ovaries and granulosa cells of Sichuan white geese - PMC. NIH.

- The effect of spermidine on the level of autophagy in mouse ovaries.... - ResearchGate.

Sources

- 1. rescence.com [rescence.com]

- 2. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Autophagy mediates pharmacological lifespan extension by spermidine and resveratrol | Aging [aging-us.com]

- 6. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ai.updf.com [ai.updf.com]

- 9. researchgate.net [researchgate.net]

- 10. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ahajournals.org [ahajournals.org]

- 21. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]

- 24. Autophagy (LC3) | MBL Life Sience -GLOBAL- [mblbio.com]

- 25. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 26. Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Effects of exogenous spermidine on autophagy and antioxidant capacity in ovaries and granulosa cells of Sichuan white geese - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Polyamine Therapeutics: A Technical Guide to Spermidine Phosphate Hexahydrate in Longevity Applications

Executive Summary

Spermidine (

This guide analyzes the mechanistic basis of spermidine-induced longevity, provides comparative physicochemical data, and details validated protocols for the phosphate hexahydrate salt form.

Part 1: The Reagent Rationale – Why Phosphate Hexahydrate?

In experimental settings, the choice between Spermidine Free Base and this compound is not merely a matter of availability; it dictates the stability of the stock solution and the accuracy of the administered dose.

Physicochemical Comparison

The free base is a hygroscopic, air-sensitive liquid (often supplied as a neat oil) that degrades rapidly upon oxidation. The phosphate hexahydrate salt is a stable crystalline solid.

| Feature | Spermidine Free Base | This compound |

| CAS Number | 124-20-9 | 49721-50-8 (or 23273-82-7) |

| Physical State | Viscous Liquid / Oil | Crystalline Powder |

| Molecular Weight | ~145.25 g/mol | ~692.57 g/mol |

| Hygroscopicity | High (Absorbs water rapidly) | Low (Stable solid) |

| Oxidation Sensitivity | High (Requires inert gas storage) | Low (Stable at RT/4°C) |

| pH in Solution | Highly Alkaline (~11-12) | Mildly Acidic to Neutral (Buffered) |

| Handling | Difficult (Viscous, requires density calc) | Precise (Weighable powder) |

Application Insight: When using the hexahydrate form, researchers must account for the significant difference in molecular weight (MW). The salt is approximately 4.7x heavier than the free base. Failure to correct for this will result in massive under-dosing.

Part 2: Mechanistic Foundation

Spermidine promotes longevity primarily by inducing autophagy , the cellular recycling process that clears damaged organelles and misfolded proteins.[1][2] It achieves this via two distinct but converging pathways:

-

Epigenetic Regulation (EP300 Inhibition): Spermidine inhibits E1A-associated protein p300 (EP300), an acetyltransferase. EP300 normally inhibits autophagy by acetylating Atg5, Atg7, and LC3.[3] By blocking EP300, spermidine promotes the deacetylation of these proteins, activating the autophagic machinery.

-

mTORC1 Inhibition: Spermidine suppresses the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth that suppresses autophagy when nutrients are abundant.

Visualization: The Dual-Pathway Signaling Cascade

Figure 1: Spermidine induces autophagy by simultaneously inhibiting the negative regulators EP300 and mTORC1, leading to the activation of ATG proteins and TFEB-mediated gene expression.

Part 3: Experimental Protocols

Molarity Conversion Guide

To achieve a target concentration of the active spermidine moiety using the phosphate hexahydrate salt, use the following mass-to-volume ratios.

Formula:

| Target Concentration (Active Spermidine) | Required Mass (Phosphate Hexahydrate, MW ~692.6) | Application Context |

| 100 µM | 69.26 mg / Liter | In vitro (Cell Culture) |

| 1 mM | 692.6 mg / Liter | In vitro (High dose) |

| 3 mM | 2.08 g / Liter | In vivo (Standard Mouse Water) |

| 5 mM | 3.46 g / Liter | In vivo (High Dose Mouse Water) |

Preparation Workflow

The phosphate hexahydrate form is acidic in solution. For cell culture or sensitive in vivo models, pH adjustment is mandatory to prevent acidosis or media precipitation.

Figure 2: Preparation workflow for this compound. Note the critical pH adjustment step often overlooked when switching from free base.

Protocol Notes:

-

Solvent: Dissolve in deionized water (ddH2O).

-

pH Adjustment: The phosphate salt will lower pH. Use 1N NaOH to adjust to pH 7.2–7.4 before adding to cell culture media.

-

Filtration: Do not autoclave. Use a 0.22 µm PES or PVDF syringe filter.

-

Stability: Stock solutions (e.g., 100 mM) are stable at -20°C for 1 month. Avoid freeze-thaw cycles.

Part 4: Key Preclinical Evidence

The following studies utilize spermidine (various forms) to demonstrate longevity and cardioprotective effects. When replicating these using the hexahydrate form, ensure molar equivalents are calculated as per Table 2.

| Study | Model Organism | Dose / Regimen | Key Findings |

| Eisenberg et al. (2016) | Mice (C57BL/6) | 3 mM in drinking water | Extended median lifespan; reduced cardiac hypertrophy; preserved diastolic function in aged mice. |

| Madeo et al. (2018) | Humans (Observational) | Dietary intake | High spermidine intake correlates with reduced cardiovascular and cancer-related mortality.[1][4] |

| Gupta et al. (2013) | Drosophila | 1 mM - 5 mM in food | Restored age-induced memory impairment; effects dependent on autophagy regulator Atg5. |

| Yue et al. (2017) | Mice (Liver Fibrosis) | 3 mM in drinking water | Prevented liver fibrosis and hepatocellular carcinoma via MAP1S-mediated autophagy. |

References

-

Eisenberg, T., et al. (2016).[1][5][6][7] Cardioprotection and lifespan extension by the natural polyamine spermidine.[1][2][4][7][8][9][10] Nature Medicine, 22(12), 1428–1438.[6]

-

Madeo, F., et al. (2018).[1][2][4][11][12] Spermidine in health and disease. Science, 359(6374), eaan2788.

-

Gupta, V. K., et al. (2013). Restoring polyamines protects from age-induced memory impairment in an autophagy-dependent manner.[1] Nature Neuroscience, 16(10), 1453–1460.[1]

-

Pietrocola, F., et al. (2015).[13] Spermidine induces autophagy by inhibiting the acetyltransferase EP300.[3][13] Cell Death & Differentiation, 22, 509–516.[13]

-

Yue, F., et al. (2017).[1] Spermidine prolongs lifespan and prevents liver fibrosis and hepatocellular carcinoma by activating MAP1S-mediated autophagy.[1] Cancer Research, 77(11), 2938-2951.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ai.updf.com [ai.updf.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Cardioprotection and lifespan extension by the natural polyamine spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spermidine delays aging in humans | Aging [aging-us.com]

- 12. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

The Spermidine Phosphate Interface: History, Synthesis, and Application

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Technical Distinction[1][2]

Spermidine (

Critical Technical Note on "Hexahydrate": It is vital for researchers to distinguish between Spermine Phosphate Hexahydrate (CAS 23273-82-7, the historic "Böttcher's crystals" first seen by Leeuwenhoek) and Spermidine Phosphate salts. While the hexahydrate crystal lattice is the defining feature of Spermine isolation, Spermidine is frequently stabilized as a phosphate salt (often hydrated) to mimic physiological buffering and improve bioavailability compared to chloride salts. This guide addresses the discovery of Spermidine from within the Spermine matrix and details the synthesis and utility of its phosphate forms.

Historical Genesis: The 250-Year "Hidden" Amine

The discovery of Spermidine is inextricably linked to the misidentification of its larger cousin, Spermine. For over two centuries, Spermidine remained "hidden" within the crystalline phosphate salts of Spermine.

The Timeline of Discovery

The journey from raw biological observation to molecular isolation spans from the dawn of microscopy to 20th-century organic chemistry.[2]

Figure 1: The chronological isolation of Spermidine. Note the 1924 divergence where Rosenheim and Dudley identified Spermidine as a distinct entity remaining in solution after Spermine Phosphate crystallization.

The Rosenheim Breakthrough (1924)

While Leeuwenhoek (1678) and Vauquelin (1791) described insoluble phosphate crystals, these were Spermine Phosphate . The breakthrough occurred when Otto Rosenheim and Harold Dudley investigated the mother liquor—the liquid left behind after Spermine Phosphate had crystallized out.

They realized that a second, lighter polyamine remained in solution. By treating this filtrate with phosphoric acid and specific solvents, they isolated a new base. They named it Spermidine to indicate its structural relationship to, but distinction from, Spermine.

Chemical Characterization: The Phosphate Advantage

In drug development, the choice of salt form (Counter-ion) dictates solubility, stability, and bioavailability.

Structural Comparison

Spermidine is a triamine.[2][3][4][5] In its phosphate salt form, the basic nitrogen atoms are protonated by phosphoric acid, creating a highly stable ionic lattice.

| Feature | Spermidine Free Base | Spermidine Trihydrochloride | Spermidine Phosphate (Salt) |

| Formula | |||

| Physical State | Liquid / Low-melting solid | White Crystalline Powder | Crystalline Solid |

| Hygroscopicity | Very High (Absorbs water) | Moderate | Low to Moderate |

| Acidity (pH) | Alkaline (>10) | Acidic (~3-4) | Buffered (~6-7 in solution) |

| Primary Use | Synthesis Precursor | Standard Reagent | Biological Buffering/Crystallography |

Why Phosphate?

-

Buffering Capacity: Unlike the hydrochloride salt, which creates a highly acidic solution, the phosphate salt provides intrinsic buffering capacity near physiological pH, reducing cellular shock during in vitro administration.

-

Crystallization: Phosphate anions (

or

Synthesis & Purification Protocol

Directive: This protocol describes the conversion of Spermidine Free Base to its Phosphate Salt form, utilizing the solubility differential that allowed Rosenheim to discover it.

Reagents Required[9][10]

-

Precursor: Spermidine Free Base (Liquid, >98% purity).

-

Acid: Orthophosphoric Acid (

), 85% aqueous solution. -

Solvent A: Deionized Water (18.2 MΩ).

-

Solvent B: Ethanol (Absolute, cold).

-

Equipment: Jacketed glass reactor, pH meter, vacuum filtration unit.

Step-by-Step Methodology

Step 1: Solubilization

Dissolve 10g of Spermidine Free Base in 50mL of cold Deionized Water (

Step 2: Acidification (The Critical Step) Slowly add Phosphoric Acid dropwise while monitoring pH.

-

Target: pH 6.5 – 7.0 (Formation of mono/di-phosphate species).

-

Observation: The solution will thicken.

Step 3: Crystallization Induction Add 150mL of cold Ethanol slowly with vigorous stirring. The change in dielectric constant forces the polar phosphate salt out of solution.

-

Incubation: Store at

for 12-24 hours. White crystalline precipitate will form.

Step 4: Isolation Filter the crystals using a Buchner funnel. Wash twice with cold ethanol to remove excess acid. Dry under vacuum at room temperature.

Synthesis Workflow Diagram

Figure 2: Workflow for the conversion of Spermidine Free Base to Spermidine Phosphate salt.

Biological Application: The Autophagy Trigger

The primary driver for modern Spermidine research is its ability to induce autophagy (cellular self-cleaning) via mTOR inhibition and acetylation pathways.

Mechanism of Action

Spermidine acts as a caloric restriction mimetic.[1] It inhibits the acetyltransferase E1A-associated protein p300 (EP300). This inhibition leads to the deacetylation of autophagy-essential proteins (like ATG5, ATG7, and LC3), allowing autophagy to proceed.

Signaling Pathway Diagram

Figure 3: Mechanistic pathway. Spermidine inhibits EP300, preventing the acetylation that normally suppresses autophagy.

References

-

Leeuwenhoek, A. v. (1678).[2][3][4][5][6] Observationes D. Anthonii Lewenhoeck, de Natis e semine genitali Animalculis. Philosophical Transactions of the Royal Society.

-

Rosenheim, O., & Dudley, H. W. (1924). The isolation of spermine and spermidine from tissue extracts. Biochemical Journal.

-

Iitaka, Y., & Huse, Y. (1964). The Crystal Structure of Spermine Phosphate Hexahydrate. Bulletin of the Chemical Society of Japan.[7]

-

Eisenberg, T., et al. (2009).[1] Induction of autophagy by spermidine promotes longevity. Nature Cell Biology.

-

Madeo, F., et al. (2018).[1] Spermidine in health and disease. Science.

-

BenchChem. (2025).[6] Spermidine Phosphate Hexahydrate Technical Data.

Sources

- 1. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 2. researchgate.net [researchgate.net]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

Spermidine phosphate hexahydrate thermodynamic stability profile

An In-Depth Technical Guide to the Thermodynamic Stability Profile of Spermidine Phosphate Hexahydrate

Foreword for the Researcher

In the landscape of drug development and cellular biology research, the polyamine spermidine stands out for its profound impact on fundamental processes such as cell growth, autophagy, and aging. The selection of a salt form, specifically this compound, is a strategic decision to enhance stability and handling properties over the hygroscopic and air-sensitive free base. However, the true utility of this compound in a research or pharmaceutical setting is fundamentally governed by its thermodynamic stability. A well-characterized stability profile is not merely academic; it is the bedrock upon which reliable, reproducible, and safe application is built.

This guide is designed to move beyond a simple recitation of facts. It serves as a technical resource for fellow scientists and researchers, providing not only the "what" but the "why" behind the stability-indicating methodologies. We will delve into the physicochemical nature of this compound, explore its degradation pathways, and provide robust, field-proven protocols for its comprehensive stability assessment. The insights herein are intended to empower you to confidently handle, formulate, and interpret data related to this vital research compound.

Section 1: Physicochemical and Structural Profile

A thorough understanding of the fundamental physicochemical properties of this compound is the mandatory first step in any stability analysis. These properties dictate its behavior in both solid and solution states.

Structural Identity and Molecular Formula

This compound is a salt complex. It is crucial to note a common point of confusion in literature and supplier documentation regarding its molecular formula and weight. The compound is a complex of two spermidine molecules, three molecules of phosphoric acid, and six molecules of water.

Some sources may present an empirical formula (C₇H₁₉N₃ · 1.5H₃PO₄ · 3H₂O) with a molecular weight of 346.28 g/mol , which represents the simplest repeating unit.[4] For the purpose of weighing and molar calculations, it is essential to use the molecular weight corresponding to the formula stated by the specific supplier. This guide will proceed with the full complex formula (MW = 692.57 g/mol ).

Core Physicochemical Data

The key quantitative parameters for this compound are summarized below. These values form the baseline for assessing any changes during stability studies.

| Property | Value / Description | Source(s) |

| CAS Number | 23273-82-7 | [2][4][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Molecular Formula | C₁₄H₅₅N₆O₁₈P₃ (as full complex) | [1][2] |

| Molecular Weight | 692.57 g/mol | [1][2][3] |

| Melting Point | 200-220 °C (with decomposition) | [2][3][5] |

| Solubility | Soluble in water. | [6] |

| pH | 6.5 - 8.5 (saturated solution at 25°C) | [5] |

| Hygroscopicity | The compound is hygroscopic. | [5] |

Section 2: Solid-State Thermodynamic Stability

The solid state is the most common form for storage and distribution. Its stability is primarily influenced by temperature and moisture. The presence of six molecules of water of hydration is a critical structural feature. The loss of these water molecules can lead to changes in the crystal lattice, potentially impacting stability and dissolution properties.

Methodologies for Solid-State Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating solid-state thermal stability.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For a hydrated salt, TGA is invaluable for quantifying the water content and determining the onset temperature of thermal decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It reveals thermal events such as melting, crystallization, glass transitions, and decomposition, providing data on the energy involved in these processes.[7][8]

Caption: Workflow for solid-state thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To quantify the water of hydration and determine the thermal decomposition temperature.

Methodology Rationale: A controlled heating rate allows for the clear separation of distinct thermal events. The initial weight loss is expected to correspond to the loss of the six water molecules, followed by the decomposition of the anhydrous salt at a higher temperature.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

-

Data Acquisition: Run the experiment and record the mass change as a function of temperature.

-

Data Analysis:

-

Calculate the percentage weight loss for each distinct step.

-

Determine the onset temperature of decomposition from the primary decomposition step.

-

Expected Results (Hypothetical):

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Interpretation |

| Dehydration | 50 - 150 | ~15.6% | Loss of 6 moles of H₂O (Theoretical: 15.60%) |

| Decomposition | > 220 | Significant | Onset of thermal decomposition of the anhydrous salt |

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of dehydration, melting, and decomposition.

Methodology Rationale: DSC provides complementary information to TGA. The endothermic peak for dehydration should correlate with the TGA weight loss. The sharp endotherm associated with melting confirms the crystalline nature of the sample, and its proximity to decomposition highlights the compound's thermal lability.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole should be pierced in the lid to allow evolved water vapor to escape.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 250 °C.

-

-

Data Acquisition: Run the experiment, using an empty, sealed pan as a reference. Record the differential heat flow.

-

Data Analysis:

-

Identify the peak temperatures and onset temperatures of all endothermic and exothermic events.

-

Integrate the peak areas to determine the enthalpy (ΔH) of each transition.

-

Expected Results (Hypothetical):

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) | Interpretation |

| Dehydration | ~80 | ~110 | Endothermic | Loss of water of hydration |

| Melting/Decomposition | ~205 | ~215 | Sharp Endotherm | Melting immediately followed by decomposition |

Section 3: Solution Stability and Degradation Pathways

While the solid form is preferred for storage, this compound is almost always used in a solution. Its stability in aqueous media is therefore of paramount importance. The primary amine groups in the spermidine molecule are nucleophilic and susceptible to degradation.

Key Factors Influencing Solution Stability

-

pH: The stability of amines can be pH-dependent. At very low or high pH, acid or base-catalyzed hydrolysis or other reactions may occur.

-

Oxidation: Polyamines can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen or trace metal ions.[9] This can lead to cleavage of the polyamine chain.

-

Temperature: As with most chemical reactions, degradation rates increase with temperature.

-

Light: Photodegradation can occur if the molecule absorbs light in the UV or visible range, although this is less common for simple aliphatic amines.

Proposed Abiotic Degradation Pathways

Based on the chemical structure, two primary degradation pathways are plausible under forced conditions:

-

Oxidative Deamination/Cleavage: The secondary and primary amine groups are potential sites for oxidation. This can lead to the formation of imines, which can subsequently hydrolyze to form aldehydes and smaller amine fragments.

-

Deamination: As noted by suppliers, spermidine can deaminate over time in solution.[4] This likely involves the nucleophilic attack of a primary amine, potentially leading to cyclization or other rearrangements.

Caption: Potential oxidative degradation of spermidine.

Section 4: Development of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or placebo components. The development of such a method is essential and typically involves forced degradation studies.[10][11]

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade the sample under various stress conditions to generate potential degradation products and to test the specificity of the analytical method.

Methodology Rationale: Exposing the drug substance to conditions more severe than accelerated storage helps identify likely degradation pathways and ensures the analytical method can resolve the parent peak from any newly formed impurity peaks.[11] A target degradation of 5-20% is generally considered optimal.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

-

Photodegradation (Solution): Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

-

Photodegradation (Solid): Spread a thin layer of the solid powder and expose it as above.

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Protocol 4: Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating spermidine from its degradation products.

Methodology Rationale: Spermidine itself lacks a strong chromophore for UV detection. Therefore, pre-column derivatization is a common and effective strategy. Derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC) attaches a highly fluorescent and UV-active group to the primary and secondary amines, enabling sensitive detection.[12] A reverse-phase C18 column is typically effective for separating these derivatized products.

Step-by-Step Protocol:

-

Derivatization Procedure:

-

To 100 µL of sample (or standard), add 200 µL of borate buffer (pH 8.5).

-

Add 200 µL of FMOC solution (e.g., 5 mM in acetonitrile).

-

Vortex and allow to react for 15 minutes at room temperature.

-

Quench the reaction by adding 100 µL of an amine-containing solution (e.g., glycine or amantadine).

-

-

Chromatographic Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV or Fluorescence detector.

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A time-based gradient from low to high organic (Mobile Phase B) content to elute all components. (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 265 nm.

-

Injection Volume: 20 µL.

-

-

Method Validation: Analyze the samples from the forced degradation study. The method is considered stability-indicating if the spermidine peak is well-resolved from all degradation product peaks and there is no interference at the retention time of spermidine.

Section 5: Summary of Stability Profile and Handling Recommendations

Based on the available data and chemical principles, the following profile and recommendations can be established:

-

Solid-State: this compound is a crystalline solid that is stable when protected from moisture and high temperatures.[5] Its primary solid-state liability is its hygroscopicity. The loss of hydration water upon heating precedes thermal decomposition.

-

Solution-State: The compound is less stable in aqueous solutions. Degradation, likely via oxidation and/or deamination, can occur over time.[4][9] Stability is expected to decrease at elevated temperatures and potentially at extreme pH values.

Recommendations for Researchers:

-

Storage: Store the solid material in tightly sealed containers at the recommended temperature (-20 °C or 2-8 °C) in a desiccated environment to protect from moisture.[3][4][5]

-

Solution Preparation: Prepare aqueous solutions fresh for each experiment whenever possible. If storage is necessary, use sterile-filtered solutions stored in single-use aliquots at -20 °C or below for no more than one month.[13] Avoid autoclaving solutions.[13]

-

Handling: Due to its hygroscopic nature, minimize the exposure of the solid powder to ambient air during weighing and handling.

-

Formulation: When developing formulations, include antioxidants if oxidative degradation is a concern. Buffer the solution to a neutral or slightly acidic pH where the amine groups are protonated and potentially more stable.

References

- Sigma-Aldrich. (n.d.). Spermidine phosphate salt hexahydrate Safety Data Sheet.

-

INDOFINE Chemical Company, Inc. (n.d.). SPERMIDINE PHOSPHATE SALT HEXAHYDRATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spermidine. PubChem Compound Summary for CID 1102. Retrieved from [Link]

-

SLI Technologies, Inc. (2018). Spermidine Phosphate Salt Hexahydrate SDS. Retrieved from [Link]

-

Al-Rashdan, A., & Ali, G. (2021). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Medicina, 57(9), 943. Retrieved from [Link]

-

Srivenugopal, K. S., & Ali-Osman, F. (1992). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 13-19. Retrieved from [Link]

-

SIELC Technologies. (2024). High Performance Liquid Chromatography (HPLC) Method for Analysis of Spermidine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Spermidine (S4139) - Product Information Sheet.

-

Li, Y., et al. (2022). A simple and sensitive HPLC method for simultaneous quantification of macrocyclic spermidine alkaloids in root, stem and leaf of Tripterygium wilfordii. Acta Chromatographica, 35(2), 1-7. Retrieved from [Link]

- BenchChem. (n.d.). Degradation pathways of Hispidospermidin and how to prevent them.

-

SLI Technologies, Inc. (n.d.). Spermidine phosphate salt hexahydrate, min 99.0%. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Spermidine. Retrieved from [Link]

-

JENSEN, L. H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

Melvin, M. A., & Keir, H. M. (1978). Kinetics of polyamine synthesis and turnover in mouse fibroblasts. Biochemical Journal, 174(1), 349–352. Retrieved from [Link]

-

Li, C., et al. (2023). Investigation into the Relationship between Spermidine Degradation and Phenolic Compounds Biosynthesis in Barley Seedlings under Ultraviolet B Stress. International Journal of Molecular Sciences, 24(20), 15065. Retrieved from [Link]

-

Chen, C. C., et al. (2000). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 28(11), 2300–2305. Retrieved from [Link]

-

Terui, Y., et al. (2022). Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus. International Journal of Molecular Sciences, 23(21), 13523. Retrieved from [Link]

-

Shareghi, B., et al. (2016). The effect of spermidine on the structure, kinetics and stability of proteinase K: spectroscopic and computational approaches. RSC Advances, 6(78), 74849-74860. Retrieved from [Link]

-

Zhang, Y., et al. (2021). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Aging and disease, 12(8), 1848–1863. Retrieved from [Link]

-

Maciej, K., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 257. Retrieved from [Link]

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- BenchChem. (n.d.). A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SPERMIDINE PHOSPHATE SALT HEXAHYDRATE | 23273-82-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 49721-50-8・this compound・196-07891[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Spermidine 23273-82-7 [sigmaaldrich.com]

- 5. slitech-amines.com [slitech-amines.com]

- 6. Spermidine CAS#: 124-20-9 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmtech.com [pharmtech.com]

- 11. biomedres.us [biomedres.us]

- 12. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Preparation of Spermidine Phosphate Hexahydrate Stock Solutions: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of Spermidine phosphate hexahydrate stock solutions for research applications. This document is intended for researchers, scientists, and drug development professionals who utilize spermidine in their experimental workflows. We delve into the critical aspects of handling this compound, emphasizing the rationale behind each step to ensure the integrity and reproducibility of your experiments.

Introduction: The Significance of Spermidine in Cellular Processes

Spermidine is a ubiquitous polyamine that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Its ability to interact with negatively charged molecules such as DNA, RNA, and proteins allows it to modulate a wide range of enzymatic activities and stabilize nucleic acid and membrane structures.[2] Of particular interest to the research community is spermidine's role as a potent inducer of autophagy, a cellular recycling mechanism crucial for maintaining cellular homeostasis and promoting longevity.[3][4] Spermidine has been shown to induce autophagy through pathways that can be independent of the well-known mTORC1 signaling pathway, primarily by inhibiting acetyltransferases.[1]

The phosphate hexahydrate salt of spermidine is often used in research due to its crystalline nature and improved stability as a solid. However, careful consideration of its properties, including its hygroscopic nature and potential for degradation in solution, is paramount for obtaining reliable and reproducible experimental outcomes.

Understanding the Reagent: this compound

It is critical to acknowledge that different forms of spermidine phosphate exist, each with a unique molecular weight. This variability directly impacts the accuracy of molar concentration calculations. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the precise molecular formula and weight.

Table 1: Common Forms of Spermidine Phosphate

| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | [H₂N(CH₂)₃NH(CH₂)₄NH₂]₂・3H₃PO₄・6H₂O | 692.57 | 49721-50-8[1][5][6] |